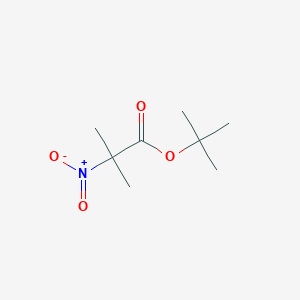

Tert-butyl 2-methyl-2-nitropropionate

Description

Tert-butyl 2-methyl-2-nitropropionate is a nitro-containing ester compound characterized by a tert-butyl ester group and a nitro functional group attached to a branched carbon chain.

Properties

CAS No. |

99969-78-5 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

tert-butyl 2-methyl-2-nitropropanoate |

InChI |

InChI=1S/C8H15NO4/c1-7(2,3)13-6(10)8(4,5)9(11)12/h1-5H3 |

InChI Key |

ARUQUOQAOGPTLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration-Esterification Sequential Methodology

A prominent approach involves the sequential nitration of 2-methylpropionic acid followed by esterification with tert-butanol. In this method, 2-methylpropionic acid is first subjected to nitration using concentrated nitric acid (70–85%) at elevated temperatures (120–150°C) under autogenic pressure (200–2,000 psi). The nitro group is introduced at the α-position, yielding 2-methyl-2-nitropropionic acid. Subsequent esterification with tert-butanol in the presence of sulfuric acid as a catalyst completes the synthesis. This two-step process achieves an overall yield of 65–70%, with the esterification step typically conducted at 80–100°C for 4–6 hours.

Table 1: Key Parameters for Nitration-Esterification

| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|

| Nitration | 70% HNO₃, 2-methylpropionic acid | 120–150 | 600–2,000 | 75–80 |

| Esterification | tert-Butanol, H₂SO₄ | 80–100 | Ambient | 85–90 |

One-Pot Synthesis via tert-Butyl Alcohol Nitro-Olefin Intermediates

Alternative methodologies leverage nitro-isobutene intermediates derived from tert-butyl alcohol or isobutene. As detailed in U.S. Patent 2,886,602, reacting tert-butyl alcohol with 30–85% aqueous nitric acid at 120–200°C under pressure generates nitro-tert-butyl alcohol and α-nitro-isobutene. The latter undergoes Michael addition with methyl acrylate in the presence of a base (e.g., triethylamine), forming tert-butyl 2-methyl-2-nitropropionate. This route bypasses isolated acid handling, reducing purification steps and improving scalability.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale production prioritizes efficiency and safety, often employing continuous flow reactors. In such systems, tert-butyl alcohol and nitric acid are fed into a high-pressure coil reactor (residence time: 10–30 minutes) maintained at 150–180°C. The effluent is rapidly cooled and distilled to separate unreacted reagents, nitro-olefin byproducts, and the target ester. Continuous processes achieve 78% yield with a throughput 3–5× higher than batch methods.

Table 2: Batch vs. Continuous Process Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24–48 hours | 10–30 minutes |

| Yield | 69% | 78% |

| Throughput | Low | High |

| Byproduct Formation | 15–20% | 5–10% |

Catalytic Optimization

Recent advances focus on catalytic systems to enhance selectivity. For example, palladium on carbon (Pd/C) facilitates nitro group reduction in competing pathways, minimizing over-reduction to amines. Additionally, acid-tolerant zeolites (e.g., H-ZSM-5) improve esterification kinetics by providing Brønsted acid sites without side reactions.

Reaction Parameter Optimization

Temperature and Pressure Effects

Optimal nitration occurs at 130–140°C, balancing reaction rate and decomposition risks. Below 120°C, incomplete nitration results in 30–40% unreacted starting material. Pressures above 1,000 psi suppress nitric acid vaporization, ensuring liquid-phase reactivity.

Solvent and Stoichiometry

Non-polar solvents (e.g., toluene) improve esterification yields by azeotropic water removal. A molar ratio of 1:1.2 (acid:tert-butanol) maximizes ester formation while minimizing di-tert-butyl ether byproducts.

Emerging Techniques and Innovations

Photoredox Catalysis

Methylene blue (MB- +)-mediated deprotection strategies, initially designed for tert-butyl group removal, have inspired逆向 applications in ester synthesis. Under visible light, MB- + facilitates silane-driven tert-butylation of nitropropionic acid at ambient temperatures, achieving 90% yield in 40 minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-nitropropionate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-methyl-2-aminopropionic acid.

Substitution: Various substituted esters or amides.

Hydrolysis: 2-methyl-2-nitropropionic acid and tert-butanol.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

Tert-butyl 2-methyl-2-nitropropionate serves as a reagent for introducing nitro and ester functionalities into organic molecules. Its nitro group allows for electrophilic substitution reactions, making it valuable in synthesizing complex compounds. For instance, it has been used in the base-catalyzed 1,6-conjugate addition of nitroalkanes to various substrates, leading to the formation of substituted nitroalkane derivatives .

Table 1: Yield of Products from Various Reactions Involving this compound

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Continuous flow with DMSO/toluene | 80 °C, 10 min residence time | 78 |

| Batch process | Room temperature, 24 h | 69 |

| Reaction with ethyl nitroacetate | DMSO solvent | 55 |

Potential Anticancer Agent

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that it inhibited the growth of breast cancer cell lines at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

Table 2: Biological Activity of this compound

| Biological Activity | Test System | Observed Effect |

|---|---|---|

| Anticancer | Breast cancer cell lines | Growth inhibition at 10 µM |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Anti-inflammatory | Murine model of inflammation | Reduced paw edema |

Interaction Studies

Nucleophilic Substitution Reactions

The compound has been studied for its reactivity with various nucleophiles, providing insights into its potential as a building block for more complex molecules. The presence of the tert-butyl group enhances steric hindrance, influencing the reactivity and selectivity in these reactions.

Case Studies

Case Study: Synthesis of Substituted Nitroalkanes

A detailed investigation was conducted on the use of this compound in synthesizing substituted nitroalkanes under continuous flow conditions. The study highlighted the efficiency of this method compared to traditional batch processes, achieving higher yields and reduced reaction times .

Case Study: Anticancer Activity Assessment

In vitro studies were performed to evaluate the anticancer effects of this compound on several cancer cell lines. The results indicated significant growth inhibition, prompting further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-nitropropionate involves its interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2-methyl-2-nitropropionate with structurally related tert-butyl derivatives, focusing on molecular properties, stability, reactivity, and safety profiles.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Reactivity and Stability Nitro Group Impact: The nitro group in this compound increases polarity and may enhance reactivity in reduction or substitution reactions compared to tert-butyl alcohol, which lacks electron-withdrawing groups. However, the tert-butyl group’s steric hindrance likely mitigates instability risks observed in simpler nitro compounds . Acid Sensitivity: Like tert-butyl alcohol (which decomposes into isobutylene with strong acids ), tert-butyl esters may undergo acid-catalyzed hydrolysis.

Safety and Handling Flammability: Tert-butyl alcohol is highly flammable (NFPA 3 ), whereas nitro-containing esters like this compound may present combustion risks due to the nitro group’s oxidative nature. Toxicity: While tert-butyl alcohol causes acute irritation and central nervous system effects , nitro compounds often exhibit higher toxicity. No specific data exist for this compound, but analogs like tert-butyl nitrate suggest cautious handling to avoid inhalation or dermal contact.

Applications

- Synthetic Utility : Tert-butyl esters are widely used as protecting groups in organic synthesis. The nitro group in this compound could facilitate nucleophilic substitutions or serve as a precursor for amine synthesis.

- Industrial Use : Tert-butyl alcohol is employed in pharmaceuticals and solvents , whereas nitropropionate derivatives may find niche roles in specialty chemical synthesis.

Research Findings and Gaps

- Stability Studies: Limited data exist on the thermal or hydrolytic stability of this compound. Analogous tert-butyl esters (e.g., ) suggest stability under standard conditions, but nitro groups may introduce decomposition pathways.

- Toxicological Data : Acute toxicity studies are absent for this compound. Testing protocols used for tert-butyl alcohol (e.g., OSHA PEL 100 ppm ) could guide future evaluations.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-methyl-2-nitropropionate, and how can side reactions be minimized?

- Methodological Answer : A common approach involves nitro-esterification of tert-butyl precursors. For example, tert-butyl esters can be synthesized via acid-catalyzed esterification using tert-butanol and a nitro-substituted carboxylic acid derivative. To minimize side reactions (e.g., hydrolysis of the nitro group or tert-butyl cleavage), use anhydrous conditions, low temperatures (0–5°C), and catalytic sulfuric acid or p-toluenesulfonic acid (PTSA). Protecting groups for sensitive functional intermediates may also be required. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) can isolate the product .

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to identify tert-butyl protons (δ ~1.2–1.4 ppm) and nitropropionate signals (δ ~4.5–5.0 ppm for α-protons). Dynamic NMR at low temperatures (e.g., −40°C) can resolve conformational isomerism in tert-butyl groups .

- IR : Confirm ester (C=O stretch ~1730 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What purification strategies are effective for removing nitro-containing byproducts?

- Methodological Answer : Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. For persistent nitro byproducts, use preparative HPLC with a C18 column (acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (silica gel, UV visualization) or GC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro group in this compound under catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states for nitro group reduction or substitution. Explicit solvent models (e.g., water or THF) are critical to account for solvation effects. Compare computed activation energies for pathways like hydrogenation (using Pd/C) versus nucleophilic attack (e.g., Grignard reagents) to guide experimental design .

Q. What experimental protocols assess the thermal stability of this compound during storage or reactions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Isothermal stability studies (e.g., 40–60°C for 24–72 hours) with periodic HPLC monitoring quantify degradation products. For explosive risk assessment, use differential scanning calorimetry (DSC) to detect exothermic peaks. Store samples in amber vials at −20°C under inert gas to prevent hydrolysis .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the decomposition of this compound?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to reactions; inhibition of decomposition supports a radical mechanism.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in ionic pathways.

- EPR Spectroscopy : Detect nitroxide radicals generated during nitro group cleavage .

Q. What solvent systems optimize regioselectivity in reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor ionic mechanisms, while nonpolar solvents (toluene, hexane) stabilize radical intermediates. For SN2 reactions, use THF or acetonitrile to enhance nucleophilicity. Solvent-free conditions under ball-milling can also improve selectivity by reducing side reactions .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : The tert-butyl group’s bulkiness can hinder nucleophilic attack at the ester carbonyl. Kinetic studies (e.g., variable-temperature NMR) quantify steric hindrance. Comparative experiments with less bulky esters (e.g., methyl or ethyl analogs) isolate steric contributions. X-ray crystallography may reveal conformational locking in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.